App-chminaca - 1185887-14-2

App-chminaca

Catalog Number: EVT-259536
CAS Number: 1185887-14-2
Molecular Formula: C24H28N4O2
Molecular Weight: 404.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

APP-CHMINACA (PX-3) is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole carboxamide subclass. [] This class of substances is frequently reported internationally as new psychoactive substances (NPS). [, ] Due to the rapid emergence of these compounds, research on their pharmacological and metabolic properties often lags behind their appearance on the market. [, ] Understanding these characteristics is crucial for clinical and forensic communities to identify causative agents in patient samples and assess their potential toxic effects. []

Chemical Reactions Analysis (Metabolism)

In vitro studies utilizing human liver microsomes have provided valuable insights into the Phase I metabolism of APP-CHMINACA. [] The primary metabolic pathways involve hydrolysis of the distal amide group and hydroxylation of the cyclohexylmethyl (CHM) substituent. [] Researchers identified twelve metabolites encompassing seven distinct classes, with the most abundant being:

  • M1: Product of amide hydrolysis with no further biotransformation. []
  • M2.1: Product of amide hydrolysis with monohydroxylation. []
  • M6: Dihydroxylated metabolite on the CHM group. []

These metabolites, particularly M1, M2.1, and M6, are proposed as potential markers for identifying APP-CHMINACA consumption. []

ADB-BINACA

    Compound Description: ADB-BINACA ([(1-adamantyl)(1-methyl-1H-indazole-3-carbonyl)amino]-3,3-dimethylbutanoic acid) is a potent synthetic cannabinoid receptor agonist (SCRA) that was reported between 2018 and 2020. It exhibits high potency as a CB1 agonist with an EC50 of 6.36 nM. [] ADB-BINACA also displays greater efficacy than the historical SCRA JWH-018. []

    Relevance: ADB-BINACA, like APP-CHMINACA, features an indazole core and a "bulky" tert-butyl moiety in the pendant amino acid side chain. [] These shared structural features contribute to their similar pharmacological profiles as potent SCRAs.

4F-MDMB-BINACA

    Compound Description: 4F-MDMB-BINACA (methyl (S)-2-[[1-(4-fluorobutyl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbutanoate) is another recently emerged potent SCRA, first reported between 2018 and 2020. [] It exhibits an EC50 of 7.39 nM for CB1 activation, demonstrating high potency. [] Similar to ADB-BINACA, 4F-MDMB-BINACA also shows greater efficacy compared to JWH-018. []

    Relevance: This compound shares a core indazole structure with APP-CHMINACA, as well as a "bulky" tert-butyl moiety in the pendant amino acid side chain. [] This makes it structurally similar to both APP-CHMINACA and ADB-BINACA and likely contributes to its high potency as a CB1 agonist.

MDMB-4en-PINACA

    Compound Description: MDMB-4en-PINACA (methyl 2-[[1-(4-methylpentyl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbut-3-enoate) is a recently detected SCRA identified between 2018 and 2020. [] It exhibits the highest potency among the tested SCRAs in the study, with an EC50 of 2.33 nM for CB1 activation. [] This compound also demonstrates greater efficacy than JWH-018. []

    Relevance: Similar to APP-CHMINACA, MDMB-4en-PINACA features an indazole core. [] Additionally, it also shares the presence of a "bulky" tert-butyl moiety in the pendant amino acid side chain with both APP-CHMINACA and the previously mentioned ADB-BINACA and 4F-MDMB-BINACA. []

APP-BINACA

    Compound Description: APP-BINACA (methyl 2-[[1-(pentan-3-yl)-1H-indazole-3-carbonyl]amino]-3,3-dimethylbutanoate) is a recently emerged SCRA identified between 2018 and 2020. [] It displays moderate potency as a CB1 agonist, with an EC50 of 159 nM. [] Unlike other SCRAs in the same study, APP-BINACA shows relatively lower efficacy compared to JWH-018. []

    Relevance: Similar to APP-CHMINACA, this compound also possesses an indazole core structure. [] Both compounds also share a "bulky" tert-butyl moiety in the pendant amino acid side chain. []

MDMB-CHMINACA

    Compound Description: MDMB-CHMINACA (Methyl 2-{[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-methyl}-3,3-dimethylbutanoate) is a newly synthesized cannabinoid identified in a US NMS lab. [] Its metabolic pathways and major metabolites were previously uncharacterized. [] Biotransformation of this compound primarily occurs at the cyclohexylmethyl tail. []

    Relevance: MDMB-CHMINACA shares a very close structural similarity to APP-CHMINACA. Both compounds feature an indazole core, a cyclohexylmethyl tail, and a tert-butyl group attached to the indazole ring via an amide linkage. [], [] The primary metabolic transformations of both compounds involve modifications at the cyclohexylmethyl substituent. [], []

AB-CHMINACA

    Compound Description: AB-CHMINACA (N-[(9S,10S)-9-hydroxy-9-(hydroxymethyl)-6-methyloctan-2-yl]-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide) is an indole-based synthetic cannabinoid belonging to a new class of SCs that feature a valine derivative structure with a cyclohexylmethyl side chain. [] It has been linked to severe clinical toxicity, including neuropsychiatric symptoms, compared to earlier generations of SCs. []

    Relevance: AB-CHMINACA, like APP-CHMINACA, possesses a cyclohexylmethyl side chain attached to the indazole core structure. [], [] Both compounds fall under the broader category of synthetic cannabinoids. [], []

Source

App-chminaca was first synthesized in the early 2010s as part of a broader effort to develop new synthetic cannabinoids. It has been identified in various seized drug samples and is often found in herbal blends marketed as "legal highs." The compound has been detected in biological matrices, including hair, urine, and blood, indicating its use among recreational drug users.

Classification

App-chminaca is classified as a synthetic cannabinoid receptor agonist. It falls under the category of new psychoactive substances (NPS) and is often compared to other synthetic cannabinoids due to its structural similarities and pharmacological profiles.

Synthesis Analysis

Methods

The synthesis of App-chminaca involves several key steps that typically utilize indazole derivatives as starting materials. The process can be summarized as follows:

  1. Starting Materials: The synthesis often begins with 1H-indazole-3-carboxylic acid derivatives.
  2. Amine Coupling: The indazole derivative is reacted with an appropriate amine, such as cyclohexylmethylamine, under specific conditions to form the carboxamide.
  3. Optimization: Various optimization techniques, including refluxing and the use of catalysts like potassium tert-butoxide, are employed to enhance yield and purity.

Technical details regarding the synthesis can include parameters such as reaction temperature, time, and solvent systems used during the process .

Molecular Structure Analysis

Structure

The molecular structure of App-chminaca features an indazole core with a carboxamide functional group. Its structural formula can be represented as follows:

C16H22N4O\text{C}_{16}\text{H}_{22}\text{N}_{4}\text{O}

Data

The compound has a molecular weight of approximately 286.37 g/mol. Its chemical structure contributes to its interaction with cannabinoid receptors, influencing its pharmacological activity.

Chemical Reactions Analysis

Reactions

App-chminaca undergoes various chemical reactions typical of synthetic cannabinoids:

  1. Hydrolysis: The carboxamide group can hydrolyze under acidic or basic conditions.
  2. Metabolism: In biological systems, App-chminaca is metabolized primarily through phase I metabolic pathways involving oxidation and conjugation, leading to various metabolites that may retain pharmacological activity .

Technical details regarding these reactions often involve analytical methods such as gas chromatography-mass spectrometry (GC-MS) for detection and quantification of the compound and its metabolites in biological samples .

Mechanism of Action

Process

App-chminaca acts primarily as an agonist at the cannabinoid receptor type 1 (CB1), mimicking the effects of naturally occurring cannabinoids like tetrahydrocannabinol (THC). Upon binding to CB1 receptors located in the central nervous system, it induces various physiological effects including euphoria, altered perception, and increased appetite.

Data

Studies indicate that App-chminaca exhibits a significantly higher binding affinity for CB1 compared to THC, which may contribute to its potency and potential for adverse effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Melting Point: Specific melting point data may vary based on synthesis conditions but typically ranges around 120–130 °C.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under prolonged exposure to light or heat.

Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm structural integrity .

Applications

Scientific Uses

App-chminaca is primarily used in research settings to study its pharmacological effects and mechanisms of action on cannabinoid receptors. It serves as a model compound for investigating the properties of synthetic cannabinoids and their interactions within biological systems.

Additionally, due to its presence in drug abuse contexts, it has been studied for its detection methods in forensic toxicology, helping authorities understand its prevalence in recreational drug use .

Properties

CAS Number

1185887-14-2

Product Name

App-chminaca

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-(cyclohexylmethyl)indazole-3-carboxamide

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

InChI

InChI=1S/C24H28N4O2/c25-23(29)20(15-17-9-3-1-4-10-17)26-24(30)22-19-13-7-8-14-21(19)28(27-22)16-18-11-5-2-6-12-18/h1,3-4,7-10,13-14,18,20H,2,5-6,11-12,15-16H2,(H2,25,29)(H,26,30)/t20-/m0/s1

InChI Key

DMHWDSGURMXMGE-FQEVSTJZSA-N

SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC(CC4=CC=CC=C4)C(=O)N

Solubility

Soluble in DMSO

Synonyms

APP-CHMINACA, APP-CHMINACA RME, PX-3-, PX-3, PX3

Canonical SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)NC(CC4=CC=CC=C4)C(=O)N

Isomeric SMILES

C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.